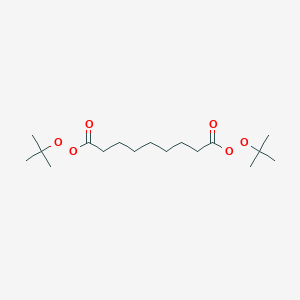
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester, commonly known as peroxydicarbonic acid, is a powerful oxidizing agent that has been extensively studied for its potential applications in various scientific fields. This compound is a peroxide derivative of carbonic acid and is highly reactive due to its peroxide bond. In
Mecanismo De Acción
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester acts as an oxidizing agent by donating oxygen atoms to the substrate. The peroxide bond in the molecule is highly reactive and can be easily broken to form free radicals. These free radicals can then react with the substrate to form the desired product. The reaction mechanism is highly dependent on the nature of the substrate and the reaction conditions.
Efectos Bioquímicos Y Fisiológicos
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation. Ingestion of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can cause gastrointestinal irritation, nausea, and vomiting. It is also a potent irritant to the respiratory system and can cause lung damage if inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester is a powerful oxidizing agent that can be used in a wide range of lab experiments. Its high reactivity and selectivity make it an ideal choice for the synthesis of various organic compounds. However, its high toxicity and potential for explosive decomposition limit its use in certain experiments. Additionally, the synthesis of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has potential applications in various scientific fields, including organic synthesis, polymerization, and the production of detergents. Future research could focus on the development of new synthesis methods that are more efficient and less hazardous. Additionally, the biochemical and physiological effects of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester could be further studied to determine its potential as a therapeutic agent. Finally, the use of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester in combination with other reagents could be explored to develop new and more selective oxidation reactions.
Métodos De Síntesis
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester can be synthesized by the reaction of hydrogen peroxide and t-butyl hydroperoxide with carbon dioxide. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The yield of the reaction is dependent on the concentration of the reactants and the reaction conditions.
Aplicaciones Científicas De Investigación
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been widely used in scientific research as a powerful oxidizing agent. It has been used in the synthesis of various organic compounds, including alcohols, ketones, and carboxylic acids. It has also been used in the oxidation of sulfides to sulfoxides and sulfones. Additionally, nonanediperoxoic acid, bis(1,1-dimethylethyl) ester has been used in the polymerization of ethylene and in the production of detergents.
Propiedades
Número CAS |
16580-06-6 |
|---|---|
Nombre del producto |
Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester |
Fórmula molecular |
C17H32O6 |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
Clave InChI |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
SMILES canónico |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Otros números CAS |
16580-06-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



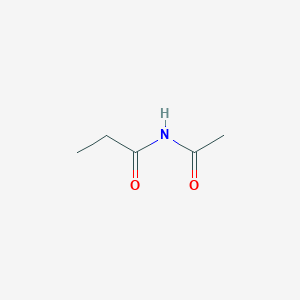

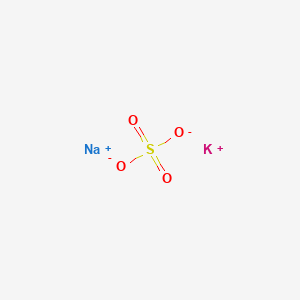
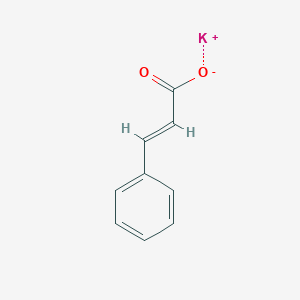
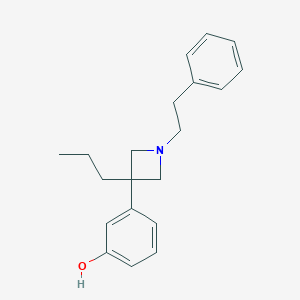
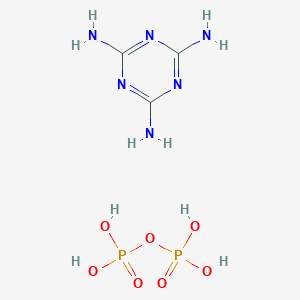
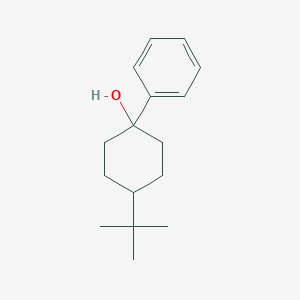



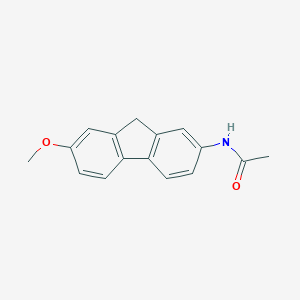
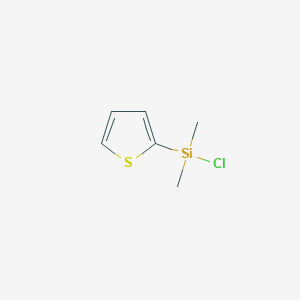
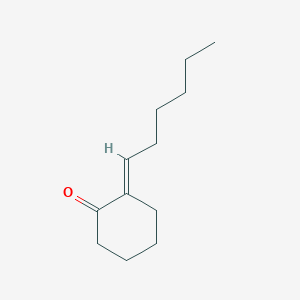
![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)